molecular formula C19H18N6O4S B10939550 N,N,9-trimethyl-2-[1-(2-nitrophenoxy)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

N,N,9-trimethyl-2-[1-(2-nitrophenoxy)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

Cat. No.: B10939550
M. Wt: 426.5 g/mol
InChI Key: ZZLFEXLZQWPOTQ-UHFFFAOYSA-N
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Description

N~8~,N~8~,9-TRIMETHYL-2-[1-(2-NITROPHENOXY)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo-pyrimidine system, and a nitrophenoxyethyl substituent. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N8,N~8~,9-TRIMETHYL-2-[1-(2-NITROPHENOXY)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further functionalized through various reactions to introduce the nitrophenoxyethyl and trimethyl substituents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N~8~,N~8~,9-TRIMETHYL-2-[1-(2-NITROPHENOXY)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxyethyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxyethyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the nitrophenoxyethyl position.

Scientific Research Applications

N~8~,N~8~,9-TRIMETHYL-2-[1-(2-NITROPHENOXY)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N8,N~8~,9-TRIMETHYL-2-[1-(2-NITROPHENOXY)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit DNA synthesis in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~8~,N~8~,9-TRIMETHYL-2-[1-(2-NITROPHENOXY)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C19H18N6O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N,N,12-trimethyl-4-[1-(2-nitrophenoxy)ethyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide

InChI

InChI=1S/C19H18N6O4S/c1-10-14-17-21-16(11(2)29-13-8-6-5-7-12(13)25(27)28)22-24(17)9-20-18(14)30-15(10)19(26)23(3)4/h5-9,11H,1-4H3

InChI Key

ZZLFEXLZQWPOTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C(C)OC4=CC=CC=C4[N+](=O)[O-])C(=O)N(C)C

Origin of Product

United States

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